Edgeworoside C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

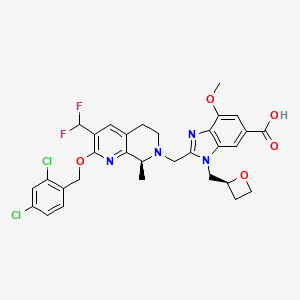

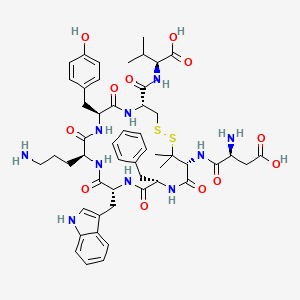

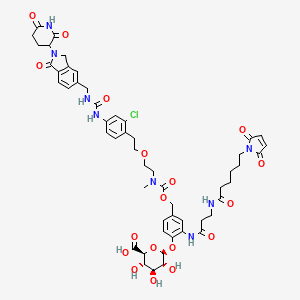

Edgeworoside C is a coumarin compound isolated from the flower buds of Edgeworthia chrysantha, a plant native to China, India, Japan, and Southeast Asia . This compound is known for its potential medicinal properties, particularly in traditional medicine where it has been used to treat various ailments .

Méthodes De Préparation

Edgeworoside C can be isolated from the stems and barks of Edgeworthia chrysantha using high-speed counter-current chromatography . This method involves the separation of the compound from the n-butanol extract of the plant material . The preparation method for industrial production involves the extraction and purification of the compound from the plant, followed by further refinement to achieve the desired purity .

Analyse Des Réactions Chimiques

Edgeworoside C undergoes various chemical reactions, including acetylation reactions . The compound’s structure has been established using spectral data, particularly through the use of one-dimensional nuclear magnetic resonance and several two-dimensional shift-correlated nuclear magnetic resonance pulse sequences . Common reagents used in these reactions include acetylating agents, and the major products formed are acetylated derivatives of this compound .

Applications De Recherche Scientifique

In chemistry, it is used as a reference compound for the study of coumarins . In biology and medicine, Edgeworoside C has shown potential as an anti-inflammatory and analgesic agent . It has also been investigated for its antidiabetic properties, with studies indicating that it can improve abnormal insulin signaling, reduce oxidative stress and inflammation, and protect pancreatic beta cells from damage . Additionally, this compound has been explored for its antiviral properties, particularly in the context of inhibiting human proteases key to SARS-CoV-2 infection .

Mécanisme D'action

The mechanism of action of Edgeworoside C involves its interaction with various molecular targets and pathways. In the context of its antidiabetic properties, this compound activates AMP-activated protein kinase, inhibits alpha-glucosidases, and improves insulin signaling . Its anti-inflammatory and analgesic effects are attributed to its ability to reduce oxidative stress and inflammation . The compound’s antiviral properties are linked to its ability to inhibit human proteases involved in viral entry into host cells .

Comparaison Avec Des Composés Similaires

Edgeworoside C is similar to other coumarin compounds such as umbelliferone, 5,7-dimethoxycoumarin, daphnoretin, and edgeworoside A . this compound is unique in its specific molecular structure and its distinct pharmacological properties. For instance, while umbelliferone and 5,7-dimethoxycoumarin are known for their anti-inflammatory properties, this compound has shown a broader range of biological activities, including antidiabetic and antiviral effects .

Propriétés

Formule moléculaire |

C24H20O10 |

|---|---|

Poids moléculaire |

468.4 g/mol |

Nom IUPAC |

7-hydroxy-8-[2-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl]chromen-2-one |

InChI |

InChI=1S/C24H20O10/c1-10-19(28)20(29)21(30)24(31-10)32-14-7-3-12-5-9-16(27)34-23(12)18(14)17-13(25)6-2-11-4-8-15(26)33-22(11)17/h2-10,19-21,24-25,28-30H,1H3/t10-,19-,20+,21+,24-/m0/s1 |

Clé InChI |

DQEAAVKYRCHQOQ-NYPUNPOJSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C=C5)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C=C5)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.